N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)6-8-21(9-7-16)10-13(22)18-12-5-3-2-4-11(12)17/h2-5H,6-10H2,1H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYJTAYYZIXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a triazaspiro framework, suggests various pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 942006-26-0 |
| Molecular Formula | CHFNO |
| Molecular Weight | 334.35 g/mol |
The compound comprises a fluorophenyl group attached to a triazaspirodecane moiety, which is significant for its biological interactions.
Anticancer Properties
Compounds containing the triazole ring have been explored for their anticancer effects. A study demonstrated that triazole derivatives could inhibit cancer cell proliferation by interfering with metabolic pathways and inducing apoptosis in cancer cells . Although direct evidence for the anticancer activity of this specific compound is sparse, the structural similarities imply a potential for similar effects.
Enzyme Inhibition
Triazole derivatives have also been reported to inhibit various enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. Studies on related compounds suggest that this compound may exhibit similar enzyme inhibitory properties.
Case Studies
- Study on Antitubercular Activity :
- Antioxidant Activity :
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and biological activities:
Key Structural Variations and Structure-Activity Relationships (SAR)
Spirocyclic Core Modifications :
- 4-Oxo vs. 2,4-Dioxo : The presence of dual oxo groups (2,4-dioxo) in the target compound may enhance hydrogen bonding with target enzymes compared to single oxo analogs like Compound C .
- Phenyl vs. Methyl Substitution : 1-Phenyl substitution in Compound C and PLD2 inhibitors improves steric bulk, whereas 3-methyl in the target compound may optimize metabolic stability .
Acetamide Substituents: Fluorophenyl vs. Halogenated Benzamides: PLD2 inhibitors with halogenated benzamides (e.g., Cl, F) demonstrate improved selectivity and potency, suggesting that similar modifications in the target compound could enhance binding .
Biological Target Implications :
- DDR1 Kinase Inhibition : Compound C’s trifluoroethyl group is critical for DDR1 binding, while the target compound’s fluorophenyl may favor alternative kinase interactions .
- PLD2 Selectivity : Halogenated benzamides in PLD2 inhibitors achieve isoform selectivity via hydrophobic interactions, a strategy applicable to optimizing the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
